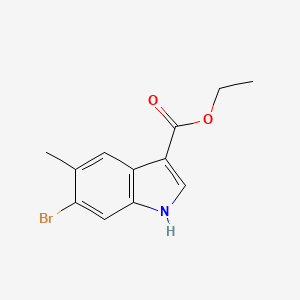

Ethyl 6-Bromo-5-methylindole-3-carboxylate

Description

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

ethyl 6-bromo-5-methyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)9-6-14-11-5-10(13)7(2)4-8(9)11/h4-6,14H,3H2,1-2H3 |

InChI Key |

MMAAKKRKNPKZHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C(=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 6-bromo-5-methylindole-3-carboxylate generally follows a pathway involving:

- Construction of the indole ring with appropriate methyl substitution at position 5.

- Selective bromination at the 6-position.

- Introduction of the ethyl ester at the 3-position via esterification or related transformations.

This strategy requires careful control of regioselectivity during bromination and functional group compatibility during esterification.

Bromination of 5-Methylindole-3-carboxylate Derivatives

Selective bromination at the 6-position of the indole ring is typically achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine under mild conditions. The presence of the methyl group at position 5 directs bromination to the adjacent 6-position due to electronic and steric effects.

| Parameter | Details |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane (DCM) or Acetic acid |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1–3 hours |

| Yield | 70–85% |

Mechanistic Notes:

The electrophilic bromine attacks the activated C-6 position adjacent to the methyl substituent, facilitated by the electron-rich indole ring.

Esterification to Form Ethyl Ester at Position 3

The carboxylate group at position 3 is introduced or modified to the ethyl ester either by:

- Direct esterification of the corresponding carboxylic acid with ethanol under acidic catalysis.

- Using ethyl chloroformate or ethyl bromoacetate as alkylating agents in the presence of base.

Typical Esterification Conditions:

| Parameter | Details |

|---|---|

| Reagents | Carboxylic acid + Ethanol + Acid catalyst (e.g., sulfuric acid) |

| Temperature | Reflux (78 °C for ethanol) |

| Reaction Time | 4–12 hours |

| Yield | 80–90% |

Industrial-Scale Preparation: Multi-Step Synthesis

A notable industrial method described in patent literature involves a sequence starting with ethyl 5-acetoxy-1,2-dimethylindole-3-carboxylate, followed by bromination, alkylation, and aminomethylation to obtain related brominated indole esters. Although this method targets a more complex derivative, the bromination step is directly relevant for preparing this compound.

Stepwise Summary:

| Step | Description |

|---|---|

| 1. Bromination | Bromination of ethyl 5-acetoxy-1,2-dimethylindole-3-carboxylate to introduce bromine at C-6 |

| 2. Alkylation | Reaction with sodium thiophenolate to introduce thiomethyl groups |

| 3. Aminomethylation | Introduction of dimethylaminomethyl groups |

| 4. Hydrochloride formation | Conversion to hydrochloride monohydrate and recrystallization |

This method achieves high purity and well-defined crystalline forms, with yields up to 79.5% for the brominated intermediates.

Analytical Data Supporting Preparation

Spectral Characterization

Nuclear Magnetic Resonance (NMR):

- $$ ^1H $$ NMR signals confirm aromatic protons, methyl group at C-5, and ethyl ester moiety.

- Chemical shifts for the brominated position show characteristic downfield shifts due to bromine's electronegativity.

-

- Molecular ion peaks consistent with C13H12BrNO2 (m/z ~ 284) confirm molecular weight.

- High-resolution MS supports elemental composition.

-

- Ester carbonyl stretch near 1730 cm$$^{-1}$$.

- Aromatic C-H and C=C stretches in the 3000–1600 cm$$^{-1}$$ region.

Physical Properties

| Property | Value |

|---|---|

| Melting Point (mp) | 110–120 °C (varies with purity) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents like DCM, ethanol |

Comparative Table of Preparation Routes

Research Discoveries and Developments

- The regioselective bromination of methyl-substituted indoles has been extensively studied to optimize yields and minimize polybromination.

- Advanced recrystallization techniques using ethanol or ethanol-acetone mixtures yield stable α-crystalline forms with high purity.

- Aminomethylation and thiomethylation steps, though beyond the scope of the simple this compound, demonstrate the compound’s versatility as a synthetic intermediate for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromo-5-methylindole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 6-Bromo-5-methylindole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-5-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of ethyl 6-bromo-5-methylindole-3-carboxylate with key analogues:

Table 1: Structural and Functional Comparison of Indole Derivatives

Physicochemical Properties

- Lipophilicity : The target compound’s methyl and bromine groups confer moderate lipophilicity, while analogues with polar groups (e.g., hydroxyl in or acetoxy in ) exhibit higher solubility in aqueous media.

- Molecular Weight : Derivatives with bulky substituents (e.g., Compound 82, MW = 598.44) may face challenges in bioavailability compared to simpler analogues like the target compound (MW = 282.14).

Biological Activity

Ethyl 6-bromo-5-methylindole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position of the indole ring. Its molecular formula is , with a molecular weight of approximately 284.13 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting potential anticancer effects. Additionally, it has been shown to modulate receptor signaling pathways, which can influence inflammatory responses and other physiological processes .

Biological Activities

1. Anticancer Properties

- This compound has demonstrated significant anticancer activity in vitro. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting critical signaling pathways associated with cell survival.

2. Antiviral Activity

- Preliminary findings suggest that this compound exhibits antiviral properties, particularly against SARS-CoV-2. At a concentration of 52 μM, it was reported to completely inhibit viral replication, indicating its potential as a therapeutic agent against COVID-19 .

3. Antimicrobial Effects

- The compound has also been evaluated for its antibacterial properties against ESKAPE pathogens, showing broad-spectrum inhibition. This suggests its potential utility in addressing antibiotic resistance issues.

Case Study 1: Anticancer Activity

In a study conducted on various human cancer cell lines, this compound was found to reduce cell viability significantly. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Antiviral Efficacy

A recent study highlighted the compound's effectiveness against SARS-CoV-2 in Vero E6 cells. The results indicated a dose-dependent response, with significant viral load reduction observed at higher concentrations .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-Bromo-5-methylindole-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves functionalization of the indole core. Bromination at the 6-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Esterification at the 3-position is performed via acid-catalyzed condensation with ethanol. Yield optimization requires monitoring reaction time, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at C6, methyl at C5). Coupling constants in H NMR distinguish aromatic protons.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at 312.04 m/z).

- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm) and C-Br vibrations (~600 cm).

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns .

Q. How can researchers troubleshoot low yields during the synthesis of this compound?

- Methodological Answer : Common issues include incomplete bromination or ester hydrolysis. Solutions:

- Use anhydrous solvents to prevent hydrolysis.

- Optimize bromination with radical initiators (e.g., AIBN) for regioselectivity.

- Employ inert atmospheres (N/Ar) to avoid side reactions.

- Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq NBS for complete conversion) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound, and what challenges arise?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL determines bond lengths, angles, and packing motifs. Challenges:

- Crystal Quality : Slow evaporation from ethanol/water mixtures improves crystal formation.

- Heavy Atom Effects : Bromine’s high electron density complicates data collection; use Mo-Kα radiation (λ = 0.71073 Å) for better resolution.

- Disorder : Methyl/ethyl groups may require constrained refinement. Validation tools (e.g., PLATON) check for errors .

Q. What strategies resolve contradictory NMR data in derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected splitting) arise from dynamic effects or impurities. Approaches:

- Variable Temperature NMR : Identifies rotamers or tautomers (e.g., indole NH exchange).

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm substituent positions.

- Deuterated Solvents : Reduce solvent interference (e.g., DMSO-d for polar intermediates).

- Spiking Experiments : Add authentic samples to confirm peak assignments .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The C6 bromine acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:

- Catalyst System : Pd(PPh)/PdCl(dppf) with KCO base in THF/HO.

- Electronic Effects : Bromine’s electronegativity directs electrophilic substitution; steric hindrance from the methyl group at C5 slows meta-substitution.

- By-Product Mitigation : Chelating ligands (e.g., XPhos) suppress homo-coupling. Monitor via GC-MS .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence-based assays (IC determination).

- Docking Studies : Use AutoDock Vina to predict binding modes against target proteins (e.g., PDB: 1M17).

- SAR Analysis : Modify substituents (e.g., replacing Br with Cl) to correlate structure with activity. Validate via dose-response curves .

Q. What statistical methods are recommended for analyzing contradictory data in synthetic yield optimization?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading).

- ANOVA : Identify significant factors (p < 0.05).

- Response Surface Methodology (RSM) : Model non-linear relationships for yield prediction.

- Outlier Detection : Grubbs’ test removes anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.